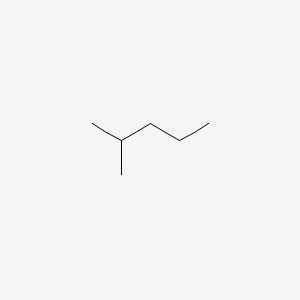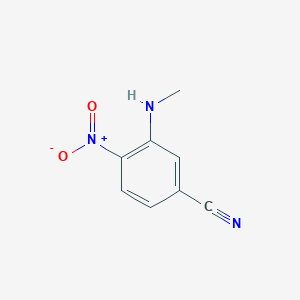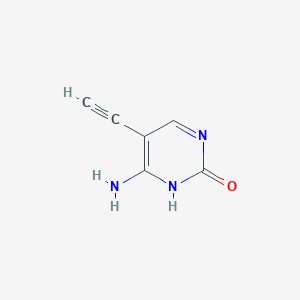
2,4-Heptadienoic acid
概要
説明
2,4-Heptadienoic acid is an α,β-unsaturated monocarboxylic acid with the molecular formula C7H10O2 It is characterized by the presence of conjugated double bonds, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Heptadienoic acid can be synthesized through several methods. One common approach involves the reaction of 2-butyne-1,4-diol with various reagents to form intermediates, which are then converted to this compound. For example, the reaction sequence may include the use of pyridine-ether, methyl magnesium bromide, and zinc in benzene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
化学反応の分析
Types of Reactions: 2,4-Heptadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to saturated or partially saturated derivatives.
Substitution: The conjugated double bonds in this compound make it susceptible to substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on barium sulfate can be employed for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
科学的研究の応用
2,4-Heptadienoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-heptadienoic acid involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved in these reactions are influenced by the compound’s structure and reactivity .
類似化合物との比較
2,4-Hexadienoic acid (Sorbic acid): This compound is structurally similar to 2,4-heptadienoic acid but has a shorter carbon chain.
2-Hydroxy-6-oxo-2,4-heptadienoic acid: This compound has additional functional groups, making it more reactive and suitable for different applications.
Uniqueness: this compound is unique due to its specific structure, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical and industrial applications.
特性
IUPAC Name |
(2E,4E)-hepta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h3-6H,2H2,1H3,(H,8,9)/b4-3+,6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTGOLDQGRPDNF-VNKDHWASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17175-86-9, 65518-46-9 | |
| Record name | 2,4-Heptadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017175869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Heptadienoic acid, (2E,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065518469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-HEPTADIENOIC ACID, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGE8IQ4R52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the different isomeric forms of 2,4-heptadienoic acid in enzymatic reactions?
A1: this compound exists as four possible cis-trans isomers: 2(E),4(E)-, 2(Z),4(Z)-, 2(E),4(Z)-, and 2(Z),4(E)-heptadienoic acid. Research has shown that these isomers exhibit different affinities and interactions with enzymes. For instance, maleylacetone cis-trans isomerase, an enzyme involved in bacterial metabolism, demonstrates a unique preference for catalyzing the double isomerization specifically between the 2(E),4(Z) and 2(Z),4(E) isomers of 6-oxo-2,4-heptadienoic acid [, ]. This selectivity highlights the importance of isomeric configuration in enzyme-substrate recognition and catalytic activity.
Q2: How does the structure of this compound derivatives affect their interaction with maleylacetone cis-trans isomerase?
A2: Studies using synthetic analogues of 6-oxo-2,4-heptadienoic acid, including its methyl esters, have provided insights into the structural requirements for interaction with maleylacetone cis-trans isomerase [, ]. The presence of both the 6-oxo function and the carboxyl group appears crucial for binding to the enzyme's active site. Modifications to these functional groups or alterations in the isomeric configuration of the double bonds could significantly impact the enzyme's binding affinity and catalytic efficiency.
Q3: Can this compound derivatives be used as probes to study the mechanism of maleylacetone cis-trans isomerase?
A3: Yes, different isomeric forms of 6-oxo-2,4-heptadienoic acid, its esters, and other synthetic derivatives serve as valuable tools for investigating the catalytic mechanism of maleylacetone cis-trans isomerase [, ]. By analyzing the enzyme's activity and specificity towards various substrate analogues, researchers can gain insights into the enzyme's binding mode, the arrangement of catalytic residues within the active site, and the potential intermediates formed during the isomerization reaction.
Q4: Beyond enzymatic reactions, what other biological activities have been explored for this compound and its derivatives?
A4: Research has explored the potential antifungal activity of this compound homologues []. This investigation is particularly relevant in the context of food preservation, where sorbic acid, a common food preservative, degrades into compounds like 4-oxobut-2-enoic acid, a breakdown product also observed during this compound degradation. Further research is needed to fully characterize the spectrum of activity and potential applications of these compounds as antifungal agents.
Q5: How has this compound been utilized in the biosynthesis of complex natural products?
A5: A derivative of this compound, specifically 2,6-dimethyl-3,5,7-trihydroxy-7-(3′-amino-5′-hydroxyphenyl)-2,4-heptadienoic acid (P8/1-OG), serves as a crucial intermediate in the biosynthesis of rifamycin, a potent antibiotic []. Scientists have successfully engineered Escherichia coli to produce P8/1-OG through the introduction of genes from various bacterial sources. This achievement highlights the potential for utilizing engineered biosynthetic pathways to generate valuable compounds like P8/1-OG, paving the way for novel drug discovery and development.
Q6: What are the environmental implications of using this compound and its derivatives?
A6: While this compound derivatives show promise in various applications, it is essential to consider their environmental impact. Research on sorbic acid, a related compound, highlights its potential degradation in food systems, particularly in the presence of sulfur dioxide []. This degradation can lead to the formation of byproducts that may have different toxicological profiles and environmental fates. Future research should focus on understanding the degradation pathways of this compound and its derivatives under various environmental conditions and assessing their potential ecotoxicological effects. This information will be crucial for developing sustainable practices for the production, use, and disposal of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3428158.png)




![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B3428183.png)


